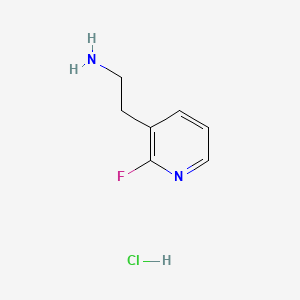

2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride

Description

2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride is a fluorinated pyridine derivative with a primary amine functional group. Its molecular formula is C₇H₉ClFN₂, and its molecular weight is 177.62 g/mol (calculated). This compound is of interest in medicinal chemistry, particularly as a building block for drug discovery, due to its structural similarity to neurotransmitters and bioactive amines .

Properties

Molecular Formula |

C7H10ClFN2 |

|---|---|

Molecular Weight |

176.62 g/mol |

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9FN2.ClH/c8-7-6(3-4-9)2-1-5-10-7;/h1-2,5H,3-4,9H2;1H |

InChI Key |

VRXAUHRBIZTLGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-3-fluoropyridine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Pyridine-Based Ethanamine Derivatives

Pyridine derivatives with ethanamine moieties are widely explored for their pharmacological relevance. Key comparisons include:

Table 1: Pyridine Derivatives Comparison

Key Observations :

- Fluorine position (2- vs. 5-) significantly affects electronic distribution and binding affinity.

- Ether-linked derivatives (e.g., 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine) exhibit higher polarity, impacting solubility .

- Stereospecific analogs (e.g., (1r)-1-(2-Fluoropyridin-3-yl)ethan-1-amine) may face synthesis challenges, leading to discontinuation .

Indole-Based Ethanamine Derivatives

Indole derivatives are structurally distinct but share the ethanamine backbone, often explored for serotonin receptor modulation.

Table 2: Indole Derivatives Comparison

Key Observations :

- Nitro and alkoxy substituents on indole rings alter electronic properties and pharmacokinetics.

- Indole derivatives generally exhibit higher molecular weights compared to pyridine analogs, affecting blood-brain barrier penetration .

Halogenated Phenyl Derivatives

Table 3: Halogenated Phenyl Derivatives Comparison

Key Observations :

- Dual halogenation (e.g., Cl and F) balances electronic effects and lipophilicity .

Biological Activity

2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride is a fluorinated compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by the molecular formula C7H9FN2·HCl and a molecular weight of 140.16 g/mol, exhibits unique biological activities that make it a candidate for drug development and biochemical research.

Chemical Structure and Properties

The compound features a fluorinated pyridine moiety linked to an ethanamine group. The presence of the fluorine atom enhances metabolic stability and alters binding affinities, which can influence its biological activity. The structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C7H9FN2·HCl |

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride |

Biological Activity

Research indicates that 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride interacts with various biological targets, modulating biochemical pathways by binding to active sites on enzymes or receptors. This interaction can lead to significant alterations in enzyme activity and influence multiple biological processes.

The compound's mechanisms of action involve:

- Enzyme Inhibition : It may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Modulation : By binding to receptors, it can influence cellular signaling cascades.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Antitumor Activity : In vitro studies have shown that analogs of 2-(2-Fluoropyridin-3-yl)ethan-1-amine exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy in inhibiting colon cancer cell growth, suggesting potential applications in oncology .

- Selectivity and Potency : Structural modifications and SAR (Structure–Activity Relationship) studies indicate that the fluorinated structure can enhance selectivity for specific molecular targets while maintaining potency. For example, certain analogs have shown improved selectivity against kinases involved in cancer progression .

- Toxicity Profile : Preliminary toxicity assessments indicate that compounds related to 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride do not exhibit significant adverse effects in animal models, making them suitable candidates for further development .

Comparative Analysis

The following table compares 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride with structurally similar compounds:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| (1R)-1-(2-chloropyridin-3-yl)ethan-1-amine | Chlorine atom instead of fluorine | Varies; generally lower potency |

| (1R)-1-(2-bromopyridin-3-yl)ethan-1-amine | Bromine atom instead of fluorine | Varies; generally lower potency |

| (1R)-1-(2-iodopyridin-3-yl)ethan-1-amine | Iodine atom instead of fluorine | Varies; generally lower potency |

The unique properties imparted by the fluorine atom contribute to enhanced metabolic stability and altered electronic characteristics compared to its halogenated counterparts.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of TASIN analogs, which share structural similarities with 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride, on colon cancer cell lines. The results indicated significant inhibition of tumor growth, supporting the potential use of such compounds in cancer therapy .

Case Study 2: Enzyme Interaction

Another research focused on the interaction between this compound and various enzymes involved in metabolic pathways. The findings revealed that it could selectively inhibit certain enzymes without affecting others, highlighting its potential as a targeted therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid aqueous solutions to prevent hydrogen fluoride release during decomposition .

- Storage : Store in a tightly sealed container under dry, inert gas (e.g., argon) at 2–8°C to minimize hydrolysis or degradation .

Q. What synthetic routes are commonly employed to prepare fluoropyridine-derived amine hydrochlorides?

- Methodological Answer :

- Friedel-Crafts Alkylation : Introduce ethylamine groups to fluoropyridine rings using Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Hydrochloride Salt Formation : Treat the free amine with HCl gas in diethyl ether or methanol to precipitate the hydrochloride salt .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, confirmed by HPLC or NMR .

Q. How is the purity and structural integrity of 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride validated?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm aromatic proton environments (δ 7.8–8.2 ppm for fluoropyridine) and amine hydrochloride protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 175.1 for C₇H₈FN₂) and isotopic patterns for chlorine .

- Elemental Analysis : Ensure C, H, N, and Cl content aligns with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for fluoropyridine-amine derivatives in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for regioselective amination .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) for improved solubility vs. non-polar solvents (e.g., toluene) for reduced side reactions .

- Temperature Control : Use microwave-assisted synthesis at 80–100°C to reduce reaction time from 24h to 2h while maintaining >90% yield .

Q. What strategies resolve discrepancies in reported biological activity data for fluoropyridine derivatives?

- Methodological Answer :

- Structural Variants : Synthesize analogs with substituents at the 2-, 3-, or 4-positions of the pyridine ring to isolate activity-contributing groups .

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like G-protein-coupled receptors (GPCRs) .

Q. How do fluoropyridine-amine hydrochlorides interact with biological membranes, and what experimental methods quantify this?

- Methodological Answer :

- Lipophilicity Measurement : Determine logP values via shake-flask method (octanol/water partition) or HPLC retention time correlation .

- Membrane Permeability Assays : Use Caco-2 cell monolayers to calculate apparent permeability (Papp) and assess blood-brain barrier (BBB) penetration potential .

- Fluorescence Quenching : Monitor tryptophan residues in membrane proteins (e.g., albumin) to study compound-protein binding dynamics .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of fluoropyridine-amine hydrochlorides in aqueous solutions. How can this be addressed experimentally?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–9) at 40°C for 72h, followed by LC-MS to identify degradation products (e.g., defluorinated amines or hydrolyzed pyridines) .

- Stabilizer Screening : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidation or metal-catalyzed decomposition .

Q. Why do some fluoropyridine derivatives exhibit variable receptor binding affinities despite minimal structural differences?

- Methodological Answer :

- Steric Effects : Use X-ray crystallography to compare binding poses of 2- vs. 3-fluoropyridine analogs in receptor active sites .

- Electrostatic Potential Mapping : Conduct DFT calculations (e.g., Gaussian 16) to visualize electron-withdrawing effects of fluorine on amine basicity .

- Pharmacophore Refinement : Redefine pharmacophore models using SAR data from fluorinated vs. non-fluorinated analogs .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.